(E)-3-(3,4,5-trihydroxy-6-oxo-xanthen-9-yl)prop-2-enoic acid
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Overview
Description
NSC-119911 is a small molecule inhibitor known for its role in inhibiting protein synthesis. It has been identified through high throughput screening and is used in various scientific research applications, particularly in the study of eukaryotic protein synthesis .
Chemical Reactions Analysis
NSC-119911 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC-119911 has a wide range of scientific research applications, including:
Mechanism of Action
NSC-119911 exerts its effects by inhibiting the initiation of protein synthesis. It affects the 5’ end-mediated initiation and translation initiated from picornaviral internal ribosome entry sites (IRESs). This inhibition does not significantly affect internal initiation from the hepatitis C virus 5’-untranslated region . The molecular targets and pathways involved include various components of the eukaryotic translation apparatus .
Comparison with Similar Compounds
NSC-119911 is unique in its specific inhibition of eukaryotic protein synthesis initiation. Similar compounds include:
- NSC 119915
- NSC 119893
- NSC 119913
- NSC 119910
These compounds share similar structures and mechanisms of action but may differ in their specific targets and efficacy .
Properties
Molecular Formula |
C16H10O7 |
---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
(E)-3-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H10O7/c17-10-4-1-8-7(3-6-12(19)20)9-2-5-11(18)14(22)16(9)23-15(8)13(10)21/h1-6,17,21-22H,(H,19,20)/b6-3+ |
InChI Key |
HVUVBNCTBKJHHZ-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=C(C2=C1C(=C3C=CC(=O)C(=C3O2)O)/C=C/C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C3C=CC(=O)C(=C3O2)O)C=CC(=O)O)O)O |
Origin of Product |
United States |
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